molecular formula C11H14O3 B14457173 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol CAS No. 71733-99-8

3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol

Cat. No.: B14457173
CAS No.: 71733-99-8
M. Wt: 194.23 g/mol
InChI Key: ZDTBXZWOKAIDLS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol is an organic compound with a complex structure that includes hydroxyl, methoxy, and propenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is efficient and environmentally friendly, providing high yields of the desired phenol derivatives.

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves large-scale reactions under controlled conditions. The use of boronic acids as starting materials is advantageous due to their low toxicity and high stability .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenols .

Scientific Research Applications

3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which is involved in neuroinflammation and neurodegeneration . This inhibition can lead to reduced inflammation and protection of dopaminergic neurons.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds .

Properties

CAS No.

71733-99-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(hydroxymethyl)-6-methoxy-2-prop-2-enylphenol

InChI

InChI=1S/C11H14O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-6,12-13H,1,4,7H2,2H3

InChI Key

ZDTBXZWOKAIDLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CO)CC=C)O

Origin of Product

United States

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